Caged MK801

Description

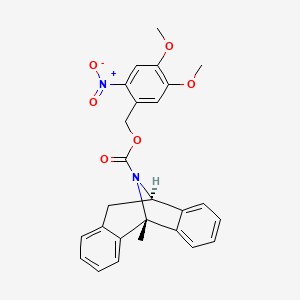

The exact mass of the compound this compound, >=98% (HPLC) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

217176-91-5 |

|---|---|

Molecular Formula |

C26H24N2O6 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl 1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-16-carboxylate |

InChI |

InChI=1S/C26H24N2O6/c1-26-19-10-6-4-8-16(19)12-22(18-9-5-7-11-20(18)26)27(26)25(29)34-15-17-13-23(32-2)24(33-3)14-21(17)28(30)31/h4-11,13-14,22H,12,15H2,1-3H3 |

InChI Key |

WZDXUEMCALAOAY-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@@]12C3=CC=CC=C3C[C@@H](N1C(=O)OCC4=CC(=C(C=C4[N+](=O)[O-])OC)OC)C5=CC=CC=C25 |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1C(=O)OCC4=CC(=C(C=C4[N+](=O)[O-])OC)OC)C5=CC=CC=C25 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Synthesis of NVOC-Caged MK-801: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of nitroveratryloxycarbonyl (NVOC) caged MK-801, a photolabile derivative of the potent N-methyl-D-aspartate (NMDA) receptor antagonist. Caging MK-801 with the NVOC group allows for precise spatiotemporal control over its biological activity, enabling researchers to investigate its role in complex signaling pathways with high precision. This document details the synthetic protocol, purification, characterization, and application of this valuable research tool.

Introduction to Caged Compounds and MK-801

Photolabile protecting groups, or "cages," are chemical moieties that can be removed by light, typically in the ultraviolet range. This "uncaging" process releases the active molecule, providing a powerful method for controlling biological processes with high spatial and temporal resolution. The nitroveratryloxycarbonyl (NVOC) group is a well-established photocleavable protecting group for amines and other functional groups.

MK-801, or (+)-dizocilpine, is a potent and selective non-competitive antagonist of the NMDA receptor.[1] By blocking the ion channel of the NMDA receptor, MK-801 inhibits the influx of calcium ions, a critical step in many forms of synaptic plasticity and excitotoxicity.[2] Caging MK-801 with the NVOC group renders it biologically inactive until it is exposed to UV light.

Chemical Synthesis of NVOC-Caged MK-801

The synthesis of NVOC-caged MK-801 involves the reaction of (+)-MK-801 with 4,5-dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl). MK-801 contains a secondary amine that readily reacts with the chloroformate to form a stable carbamate linkage.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| (+)-MK-801 maleate | Selleck Chemicals | S2876 |

| 4,5-Dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl) | Sigma-Aldrich | 420069 |

| Triethylamine (TEA) | Sigma-Aldrich | 471283 |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |

| Diethyl ether, anhydrous | Sigma-Aldrich | 296082 |

| Silica gel for column chromatography | Sigma-Aldrich | 236813 |

Experimental Protocol

The following protocol is a general procedure for the N-acylation of a secondary amine with NVOC-Cl and should be optimized for the specific reaction.

-

Preparation of MK-801 Free Base: (+)-MK-801 is typically supplied as a maleate salt. To proceed with the reaction, it must be converted to its free base form. Dissolve (+)-MK-801 maleate in a saturated aqueous solution of sodium bicarbonate and extract the free base into an organic solvent such as dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (+)-MK-801 free base in anhydrous dichloromethane.

-

Addition of Base: Add an excess of a non-nucleophilic base, such as triethylamine (typically 1.5-2.0 equivalents), to the solution. This will act as a scavenger for the hydrochloric acid byproduct of the reaction.

-

Addition of NVOC-Cl: Slowly add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl) (typically 1.1-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (MK-801) and the appearance of a new, higher-Rf spot corresponding to the NVOC-caged product.

-

Workup: Upon completion of the reaction, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure NVOC-caged MK-801.

Proposed Synthesis and Purification Data

The following table summarizes hypothetical quantitative data for the synthesis and purification of NVOC-caged MK-801, based on typical yields for similar reactions.

| Parameter | Value |

| Starting amount of (+)-MK-801 maleate | 100 mg |

| Molar equivalents of NVOC-Cl | 1.1 |

| Molar equivalents of Triethylamine | 1.5 |

| Reaction Solvent and Volume | Anhydrous Dichloromethane (10 mL) |

| Reaction Time | 18 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Crude Product Yield | ~95% |

| Purification Method | Flash Column Chromatography (Silica Gel) |

| Eluent System | 20-50% Ethyl Acetate in Hexanes |

| Final Product Yield | 70-80% |

| Appearance | Pale yellow solid |

Characterization of NVOC-Caged MK-801

The structure and purity of the synthesized NVOC-caged MK-801 should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Appearance of characteristic peaks for the NVOC group (aromatic protons, methoxy groups, and benzylic protons) and shifts in the peaks corresponding to the protons near the amine of the MK-801 moiety. |

| ¹³C NMR | Appearance of new peaks corresponding to the carbonyl carbon of the carbamate and the carbons of the NVOC group. |

| Mass Spectrometry (ESI-MS) | Observation of the molecular ion peak corresponding to the calculated mass of NVOC-caged MK-801. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Photochemical Deprotection (Uncaging)

The NVOC group can be cleaved by irradiation with UV light, typically in the range of 350-365 nm, to release the active MK-801. The byproducts of the photolysis are carbon dioxide and 4,5-dimethoxy-2-nitrosobenzaldehyde.

Uncaging Protocol

-

Dissolve the NVOC-caged MK-801 in a suitable buffer or cell culture medium.

-

Expose the sample to a UV light source (e.g., a mercury arc lamp with appropriate filters or a UV laser).

-

The duration and intensity of the light exposure will need to be optimized depending on the concentration of the caged compound and the desired rate of uncaging.

Uncaging Properties

| Parameter | Description |

| Uncaging Wavelength | Typically 350-365 nm |

| Quantum Yield | The efficiency of the photorelease, generally in the range of 0.01-0.1 for NVOC-caged amines. |

| Byproducts | 4,5-dimethoxy-2-nitrosobenzaldehyde, CO₂ |

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

MK-801 acts on the NMDA receptor, a key player in excitatory synaptic transmission. The following diagram illustrates a simplified NMDA receptor signaling pathway.

Caption: Simplified NMDA receptor signaling pathway.

Experimental Workflow for Uncaging NVOC-MK-801

The following diagram outlines a typical experimental workflow for using NVOC-caged MK-801 in a cellular or tissue-based assay.

Caption: Experimental workflow for photo-uncaging.

Synthesis Reaction Scheme

The following diagram illustrates the chemical reaction for the synthesis of NVOC-caged MK-801.

Caption: Synthesis of NVOC-caged MK-801.

Conclusion

The chemical synthesis of NVOC-caged MK-801 provides a valuable tool for neuroscientists and pharmacologists. The ability to precisely control the release of this potent NMDA receptor antagonist with light opens up new avenues for investigating its role in synaptic function and dysfunction. This guide provides a foundational understanding of the synthesis, characterization, and application of this important research compound. Researchers should note that the provided protocols are general and may require optimization for specific experimental conditions.

References

Unlocking Neuronal Secrets: A Technical Guide to the Photolysis of Caged NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms and experimental protocols surrounding the photolysis of caged N-methyl-D-aspartate (NMDA) receptor antagonists. By providing precise spatiotemporal control over receptor blockade, this technology offers an unparalleled tool for dissecting the intricate roles of NMDA receptors in synaptic transmission, plasticity, and neurological disorders. This document outlines the key photochemical properties of commonly used caging chromophores, details experimental methodologies, and presents a quantitative comparison of their performance.

Introduction to Caged NMDA Receptor Antagonists

Caged compounds are biologically active molecules rendered temporarily inert by a photolabile protecting group, or "cage".[1] Irradiation with light of a specific wavelength cleaves this cage, releasing the active molecule with high temporal and spatial precision.[1] This technique is particularly valuable in neuroscience for studying the rapid kinetics of synaptic processes.[2] Caged NMDA receptor antagonists allow researchers to investigate the physiological and pathological roles of NMDA receptors by controlling their blockade at specific times and subcellular locations.[3][4]

The ideal caged compound for such studies should exhibit several key properties:

-

Biological Inertness: The caged form of the antagonist should not interact with any biological targets, including the NMDA receptor itself or other receptors like GABA-A receptors.[2][3]

-

Photochemical Efficiency: The uncaging process should have a high quantum yield (Φ), meaning a large fraction of absorbed photons leads to the release of the antagonist.

-

Rapid Release Kinetics: The photolysis reaction should be rapid, ideally on a sub-millisecond timescale, to study fast synaptic events.[2][5]

-

Wavelength Specificity: The caging group should be sensitive to a specific wavelength of light that minimizes photodamage to the biological sample. Two-photon excitation, using near-infrared light, is often preferred for its deeper tissue penetration and reduced phototoxicity.[6][7]

-

Stability and Solubility: The caged compound must be stable in aqueous physiological solutions and sufficiently soluble to achieve effective concentrations.[2]

Common Caging Chromophores for NMDA Receptor Antagonists

Several classes of photolabile protecting groups have been developed and applied to cage NMDA receptor antagonists. The most prominent among these are the nitrobenzyl and nitroindolinyl derivatives.

Nitrobenzyl Derivatives

The ortho-nitrobenzyl moiety is a classic and widely used caging group.[8] Upon absorption of UV light, it undergoes an intramolecular rearrangement to release the caged molecule. Variations of this chromophore, such as the α-carboxy-2-nitrobenzyl (CNB) and nitroveratryloxycarbonyl (NVOC) groups, have been employed to cage various molecules.[3][9] However, some CNB-caged compounds have shown inhibitory effects on NMDA receptors in their caged form, limiting their utility.[9]

Nitroindolinyl Derivatives

Developed to overcome some of the limitations of nitrobenzyl cages, nitroindolinyl-based caging groups, such as 7-nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI), offer improved properties.[2] MNI-caged compounds, in particular, have become the gold standard for many neuroscience applications due to their high stability, rapid photolysis, and efficiency.[2] MNI-caged glutamate is a widely used tool for mapping synaptic connectivity and studying synaptic plasticity.[7][10]

Quantitative Photolysis Data

The efficiency of a caged compound is determined by its photochemical properties, primarily its quantum yield and two-photon uncaging cross-section. The following table summarizes key quantitative data for some commonly used caged NMDA receptor agonists and antagonists.

| Caged Compound | Caging Group | Quantum Yield (Φ) | Two-Photon Uncaging Cross-Section (δu) [GM] | Excitation Wavelength (nm) | Reference |

| MNI-Glutamate | MNI | 0.065 - 0.085 | 0.06 | 720-730 | [10][11] |

| NI-Glutamate | NI | ~0.034 | N/A | ~350 | [2] |

| MNI-Kainate | MNI | ~0.065 | N/A | 365 | [11] |

| CDNI-Glutamate | CDNI | 0.5 | 0.06 | 720 | [12][13] |

| RuBi-Glutamate | RuBi | 0.13 | 0.14 | 800 | [13] |

| DEAC450-Glutamate | DEAC450 | 0.39 | 0.5 | 900 | [13] |

| DPNB-Ifenprodil | DPNB | N/A | N/A | 365 | [8] |

| NVOC-MK-801 | NVOC | N/A | N/A | ~350 | [3] |

Experimental Protocols

This section provides an overview of key experimental protocols for the synthesis, photolysis, and application of caged NMDA receptor antagonists.

Synthesis of Caged NMDA Receptor Antagonists

The synthesis of caged compounds typically involves the chemical modification of the antagonist with the chosen photolabile protecting group.

This protocol describes the synthesis of a caged competitive NMDA receptor antagonist.[5]

-

Protection of γ-D-Glutamyl-Glycine: The amino group of γ-D-GG is first protected with a suitable protecting group (e.g., Boc anhydride).

-

Esterification with MNI-OH: The carboxyl group of the protected dipeptide is then esterified with 4-methoxy-7-nitroindoline-1-yl-methanol (MNI-OH) using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the final MNI-caged γ-D-GG.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

This protocol outlines the caging of the non-competitive NMDA receptor antagonist MK-801.[3]

-

Preparation of NVOC-chloroformate: 4,5-Dimethoxy-2-nitrobenzyl alcohol is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate the corresponding chloroformate.

-

Caging Reaction: The NVOC-chloroformate is then reacted with MK-801 in the presence of a base (e.g., triethylamine or sodium carbonate) to form the carbamate linkage, resulting in NVOC-caged MK-801.

-

Purification: The product is purified by column chromatography.

Laser Flash Photolysis

Laser flash photolysis is a technique used to study the kinetics of the uncaging reaction on a very fast timescale.[5]

-

Sample Preparation: A solution of the caged compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared in a quartz cuvette.

-

Laser Excitation: The sample is irradiated with a short pulse of UV or visible light from a laser (e.g., a Nd:YAG laser with a frequency-tripling or -quadrupling unit for UV wavelengths).

-

Transient Absorption Spectroscopy: The change in absorbance of the solution is monitored over time using a second light source (a probe beam) and a fast detector (e.g., a photomultiplier tube). The decay of the transient intermediate (e.g., the aci-nitro intermediate for nitrobenzyl compounds) and the appearance of the photoproducts can be tracked to determine the rate of release.

Two-Photon Uncaging in Brain Slices

Two-photon uncaging allows for the precise release of antagonists at the level of single dendritic spines.[6][7][14]

-

Slice Preparation: Acute brain slices (e.g., hippocampal or cortical slices) are prepared from rodents.[7]

-

Electrophysiological Recording: A neuron of interest is identified and recorded from using whole-cell patch-clamp electrophysiology. The patch pipette can be filled with a fluorescent dye to visualize the neuron's morphology.[15]

-

Application of Caged Compound: The caged antagonist (e.g., MNI-caged glutamate for mimicking synaptic input or a caged antagonist to block specific receptors) is bath-applied to the slice.[15]

-

Two-Photon Microscopy and Uncaging: A two-photon laser scanning microscope equipped with a mode-locked Ti:sapphire laser is used for both imaging the neuron and for uncaging. The laser is tuned to the appropriate wavelength for two-photon excitation of the caging group (e.g., ~720 nm for MNI).[6][7]

-

Targeted Photolysis: The laser beam is focused on a specific subcellular location, such as a dendritic spine, and a brief laser pulse (or a train of pulses) is delivered to uncage the antagonist.[7]

-

Data Acquisition and Analysis: The resulting physiological response (e.g., a change in membrane potential or current) is recorded and analyzed to study the function of the targeted NMDA receptors.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 8. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MNI-caged-L-glutamate | Glutamate Receptor Compounds: R&D Systems [rndsystems.com]

- 11. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

TEG-Substituted Caged MK801: A Technical Guide to Enhanced Water Solubility and Photorelease Control for NMDA Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triethylene glycol (TEG)-substituted caged MK801 (TcMK801), a photolabile compound designed for precise spatial and temporal control of N-methyl-D-aspartate (NMDA) receptor activity. The introduction of TEG chains significantly enhances the water solubility of this compound, overcoming a key limitation of its predecessor and enabling more reliable and reproducible experimental outcomes in aqueous physiological environments.

Introduction

MK801, also known as dizocilpine, is a potent, non-competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] The "caging" of MK801 with a photoremovable protecting group allows for the controlled release of the active antagonist upon illumination with a specific wavelength of light. This technique offers researchers the ability to study the precise roles of NMDA receptors in complex biological systems with high spatial and temporal resolution.[2][3]

A significant challenge with earlier this compound compounds (cMK801) was their poor water solubility, often necessitating the use of surfactants like Polysorbate 20, which could interfere with experimental conditions, particularly in electrophysiology.[4] The development of TEG-substituted this compound (TcMK801) directly addresses this issue by incorporating hydrophilic TEG chains, thereby dramatically increasing its aqueous solubility.[5]

Quantitative Data: Enhanced Water Solubility

The primary advantage of TcMK801 over the non-substituted cMK801 is its vastly improved water solubility. This property is critical for preparing stock solutions and for direct application in physiological buffers without the need for potentially disruptive detergents.

| Compound | Structure | Saturation Concentration in H₂O |

| cMK801 | Dizocilpine N-(4,5-dimethoxy-2-nitrobenzyl) carbamate | 0.2 µM[5] |

| TcMK801 | TEG-substituted this compound | 9.8 µM[5] |

Experimental Protocols

Synthesis of TEG-substituted this compound (TcMK801)

The synthesis of TcMK801 is a multi-step process starting from 4,5-dihydroxy-2-nitrobenzaldehyde. The following is a summary of the key steps.[4]

Step 1: Synthesis of 4,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzaldehyde

-

4,5-dihydroxy-2-nitrobenzaldehyde is reacted with triethylene glycol monomethyl monotosylate ether in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN).

-

The reaction mixture is refluxed for 16 hours.

Step 2: Reduction to Alcohol

-

The product from Step 1 is reduced using sodium borohydride (NaBH₄) in methanol (MeOH) at room temperature for 3 hours.

Step 3: Formation of Chloroformate

-

The resulting alcohol is reacted with triphosgene ((Cl₃CO)₂CO) and triethylamine (Et₃N) in chloroform (CHCl₃) at room temperature for 2.5 hours to yield 4,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzyl chloroformate.

Step 4: Caging of MK801

-

A solution of the chloroformate from Step 3 in tetrahydrofuran (THF) is added to a solution of (+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate (MK801) and sodium carbonate (Na₂CO₃) in a mixture of dioxane and water.[4]

-

The reaction is stirred for 48 hours at room temperature.

-

The crude product is then purified by extraction with chloroform and washing with water.[4]

Photolysis of this compound

The release of MK801 from its caged form is achieved by photolysis, typically using UV light. The specific wavelength and duration of light exposure can be controlled to achieve the desired concentration of unthis compound.

One-Photon Activation:

-

A UV flash (e.g., from a flash lamp) can efficiently uncage MK801.[5] The caged compound itself appears to have no significant effect on NMDA receptor currents prior to photolysis.[5]

Two-Photon Activation:

-

For greater spatial selectivity and deeper tissue penetration, two-photon excitation can be employed.[4] This technique minimizes out-of-focus uncaging and reduces light scattering.[4]

Experimental Setup for Electrophysiology:

-

Individual neurons (e.g., in brain slices) are loaded with TcMK801 via a patch pipette.[5]

-

Postsynaptic NMDA receptor currents are monitored using voltage-clamp recordings.[5]

-

A baseline current is established before a UV flash is delivered to the region of interest.

-

The gradual decrease in the NMDA receptor current amplitude following the flash indicates the successful uncaging of MK801 and its subsequent use-dependent block of the receptor channels.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation, the relevant biological pathway, and a typical experimental workflow.

Caption: Uncaging of TEG-substituted this compound (TcMK801) by UV light to release active MK801.

Caption: Simplified NMDA receptor signaling pathway and the site of action for unthis compound.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Caged MK-801: A Technical Guide for Spatiotemporal Control of NMDA Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are powerful tools in neuroscience research, enabling precise spatial and temporal control over the activity of bioactive molecules. This guide provides an in-depth overview of caged MK-801, a photolabile derivative of the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, dizocilpine (MK-801). By sequestering the pharmacologically active MK-801 molecule with a photolabile protecting group, its biological activity is effectively nullified until a pulse of light cleaves the "cage," releasing the active antagonist. This technology offers researchers an unprecedented ability to investigate the role of NMDA receptors in synaptic plasticity, neuronal circuitry, and pathological conditions with high precision. This document outlines the core properties, experimental protocols, and key data associated with the use of caged MK-801 as a research tool.

Core Properties of Caged MK-801

The most commonly utilized caged versions of MK-801 employ a nitroveratryloxycarbonyl (NVOC) group or its derivatives as the photolabile cage. The NVOC cage effectively masks the secondary amine crucial for the pharmacological activity of MK-801. Upon photolysis with UV light, the cage is cleaved, releasing MK-801, a nitroso-ketone byproduct, and a proton.

Chemical Structure and Variants

Two primary variants of caged MK-801 have been developed to address experimental needs:

-

cMK801 (NVOC-caged MK-801): This is the standard caged form of MK-801. While effective, its utility can be limited by its low water solubility.

-

TcMK801 (TEG-substituted caged MK-801): To enhance water solubility and improve performance in aqueous solutions like those used for patch-clamp electrophysiology, a triethylene glycol (TEG) substituted nitrophenyl cage has been employed. This modification increases the practicality of the compound for in vitro and in situ experiments.

Mechanism of Action

The utility of caged MK-801 lies in its two-stage mechanism:

-

Inert State: In its caged form, the compound is biologically inactive and does not significantly interact with the NMDA receptor. This allows for its introduction into a biological system without perturbing the native physiological processes.

-

Photoactivation and Blockade: Upon exposure to a focused pulse of UV light, the photolabile cage is cleaved, rapidly releasing the active MK-801 molecule in a spatially restricted manner. The uncaged MK-801 then acts as a use-dependent, non-competitive antagonist of the NMDA receptor. This means that it only blocks the ion channel when the receptor is activated by its agonists (glutamate and a co-agonist like glycine or D-serine) and the channel is in an open state. This use-dependency provides an additional layer of specificity in targeting active synapses.

Quantitative Data

| Parameter | Value (MK-801) | Reference(s) |

| Binding Affinity (Kd) | 6.3 nM (rat cerebral cortical membranes) | [1] |

| 4.59 nM (cortex), 25.99 nM (cerebellum) | [2] | |

| Binding Affinity (Ki) | 742 ± 1.3 nM (for 3-iodo MK-801) | [3] |

| Mechanism of Action | Use-dependent, non-competitive open channel blocker |

Table 1: Pharmacological Properties of Uncaged MK-801. This table summarizes the binding affinity of the active MK-801 molecule to the NMDA receptor. The lack of reported binding affinity for the caged compound underscores its designed inertness prior to photolysis.

| Parameter | Value (NVOC group) | Reference(s) |

| Photolysis Byproducts | Nitroso-ketone, H+ | |

| Typical Uncaging Wavelength | 350-400 nm (UV-A) | |

| Reported Uncaging Timescale | Can be in the microsecond to millisecond range |

Table 2: Photochemical Properties of the NVOC Caging Group. This table provides general information about the NVOC cage. The quantum yield, a measure of the efficiency of photolysis, is a critical parameter that is ideally determined for each specific caged compound.

Experimental Protocols

The following protocols provide a general framework for the use of caged MK-801 in neuroscience research, primarily focusing on patch-clamp electrophysiology in brain slices.

Preparation of Caged MK-801 Stock Solution

-

Dissolution: Due to the hydrophobic nature of cMK801, it is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). For TcMK801, its enhanced water solubility may allow for direct dissolution in the internal pipette solution.

-

Storage: Aliquot the stock solution into small, light-protected tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and light exposure.

Whole-Cell Patch-Clamp Recording with Caged MK-801

This protocol outlines the procedure for loading a single neuron with caged MK-801 via a patch pipette and subsequently uncaging it with UV light.

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Pipette Filling: Prepare the intracellular pipette solution containing standard components (e.g., K-gluconate, HEPES, Mg-ATP, Na-GTP). Add caged MK-801 to the internal solution to a final concentration of typically 1 mM. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid non-specific effects. Filter the final solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a target neuron under visual guidance (e.g., DIC or fluorescence microscopy).

-

Diffusion: Allow the caged MK-801 to diffuse from the pipette into the neuron for a sufficient period (e.g., 5-10 minutes) to reach a stable intracellular concentration.

-

Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating presynaptic inputs.

-

Photolysis (Uncaging):

-

Light Source: Use a UV light source, such as a xenon arc lamp or a UV laser, coupled to the microscope.

-

Targeting: Focus the UV light spot onto the desired subcellular compartment (e.g., a specific dendritic branch or the soma).

-

Exposure: Deliver a brief pulse of UV light (e.g., 1-second duration). The optimal duration and intensity will need to be determined empirically to achieve sufficient uncaging without causing photodamage.

-

-

Post-Uncaging Recording: Continue to record synaptic activity to observe the use-dependent block of NMDA receptor-mediated currents by the photoreleased MK-801.

Two-Photon Uncaging

For higher spatial resolution and reduced phototoxicity, two-photon (2P) uncaging can be employed.

-

Laser: A Ti:Sapphire laser tuned to a wavelength of approximately 720 nm is typically used for 2P excitation of NVOC-based cages.

-

Procedure: The general procedure is similar to single-photon uncaging, but the 2P laser allows for precise uncaging in a diffraction-limited volume, enabling the targeting of individual dendritic spines. The laser power and pulse duration will need to be carefully calibrated to achieve effective uncaging.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor and the point of intervention by MK-801.

Caption: NMDA receptor signaling and MK-801 blockade.

Experimental Workflow for Caged MK-801 Electrophysiology

This diagram outlines the key steps in a typical experiment utilizing caged MK-801 with patch-clamp electrophysiology.

Caption: Workflow for patch-clamp with caged MK-801.

Conclusion

Caged MK-801 is a valuable research tool that provides a high degree of spatiotemporal control over the blockade of NMDA receptors. This enables detailed investigations into the role of these receptors in a wide range of neurophysiological processes. While challenges such as the limited availability of specific quantitative photochemical data remain, the experimental protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful technology. As optical and chemical technologies continue to advance, the precision and utility of caged compounds like MK-801 in neuroscience research are poised to expand even further.

References

Spatiotemporal Control of NMDA Receptors: A Technical Guide to Caged Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of caged compounds for the precise spatiotemporal control of N-methyl-D-aspartate (NMDA) receptors. This technology offers an unparalleled ability to investigate the roles of NMDA receptors in synaptic plasticity, neuronal integration, and pathological conditions with high precision. This document details the core principles of caged compound technology, provides quantitative data for commonly used compounds, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Caged Compounds

Caged compounds are biologically active molecules that are rendered inert by a photolabile protecting group, or "cage".[1] Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule in a rapid and spatially restricted manner.[2] This "uncaging" process allows for the precise control of the concentration of a ligand or antagonist at a specific time and location, enabling the study of dynamic biological processes with minimal disruption to the surrounding tissue.[3] For NMDA receptor research, caged agonists like glutamate and NMDA, as well as antagonists such as MK801, have become invaluable tools.[4][5]

The choice of a caging group is critical and depends on the experimental requirements. Key properties include the wavelength of activation, quantum yield (the efficiency of photorelease), and the two-photon absorption cross-section (for three-dimensional resolution).[6] Commonly used caging moieties include nitroveratryloxycarbonyl (NVOC), 4-methoxy-7-nitroindolinyl (MNI), and 7-diethylaminocoumarin-4-yl)methyl (DEAC).[4][7]

Quantitative Properties of Caged NMDA Receptor Ligands

The selection of an appropriate caged compound is crucial for the success of an experiment. The following table summarizes the key quantitative photochemical and physical properties of several widely used caged ligands for NMDA receptor studies.

| Caged Compound | Caging Group | Ligand/Antagonist | One-Photon λmax (nm) | Quantum Yield (Φ) | Two-Photon λmax (nm) | Two-Photon Cross-Section (GM) | Key Characteristics |

| MNI-Glutamate | MNI | L-Glutamate | ~336 | 0.065 - 0.085 | ~720 | 0.06 | Widely used for two-photon uncaging, good spatial resolution.[6][8][9] |

| CDNI-Glutamate | CDNI | L-Glutamate | ~330 | 0.5 - 0.6 | ~720 | 0.06 | High quantum yield for one-photon uncaging.[8][9][10] |

| RuBi-Glutamate | RuBi | L-Glutamate | ~450 | 0.13 | ~800 | 0.14 | Excitable with visible light, red-shifted two-photon absorption.[6][8] |

| DEAC450-Glutamate | DEAC450 | L-Glutamate | ~450 | 0.39 | ~900 | 0.5 | Red-shifted two-photon excitation, suitable for multi-color uncaging.[8][11] |

| NPEC-AMPA | NPEC | AMPA | - | - | - | - | Slower photorelease, suitable for studying metabotropic glutamate receptors.[5] |

| MNI-NMDA | MNI | NMDA | - | - | - | - | Stoichiometric release of chirally pure NMDA.[5] |

| TcMK801 | TEG-NVOC | MK801 | - | - | - | - | A caged use-dependent NMDA receptor channel blocker.[4] |

Experimental Protocols

Synthesis of MNI-caged γ-D-Glutamyl-Glycine (A Representative Protocol)

This protocol is based on the synthesis of MNI-caged dipeptides and serves as a representative example. The synthesis of other MNI-caged amino acids follows similar principles.[12]

Materials:

-

4-methoxy-7-nitroindoline

-

γ-D-Glutamyl-Glycine

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM)

-

Acetonitrile

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

-

Preparation of MNI-chloroformate: Dissolve 4-methoxy-7-nitroindoline in anhydrous DCM. Add a solution of triphosgene in DCM dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC. After completion, evaporate the solvent under reduced pressure to obtain the crude MNI-chloroformate.

-

Caging Reaction: Dissolve γ-D-Glutamyl-Glycine in a mixture of acetonitrile and water. Add triethylamine to adjust the pH to ~9. Cool the solution to 0°C. Add a solution of MNI-chloroformate in acetonitrile dropwise to the amino acid solution.

-

Reaction Monitoring and Workup: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by HPLC. Once the reaction is complete, acidify the mixture with dilute HCl and extract with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel, followed by preparative HPLC to obtain the pure MNI-caged γ-D-Glutamyl-Glycine.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Two-Photon Glutamate Uncaging on Dendritic Spines

This protocol provides a general framework for performing two-photon uncaging experiments to stimulate individual dendritic spines.[7][8]

Materials:

-

Acute brain slices or neuronal cultures

-

Artificial cerebrospinal fluid (ACSF)

-

MNI-caged L-glutamate (e.g., 2.5-10 mM)

-

Two-photon microscope equipped with a Ti:Sapphire laser (tuned to ~720 nm for MNI-glutamate)

-

Patch-clamp electrophysiology setup

-

Fluorescent dyes for cell visualization (e.g., Alexa Fluor 594)

Procedure:

-

Preparation: Prepare acute brain slices or neuronal cultures according to standard laboratory protocols.[13] Maintain the preparation in ACSF bubbled with 95% O2 / 5% CO2.

-

Cell Identification and Patching: Identify the neuron of interest using infrared differential interference contrast (IR-DIC) microscopy. Perform whole-cell patch-clamp recording to monitor synaptic currents or membrane potential. Fill the patch pipette with an internal solution containing a fluorescent dye for visualization of neuronal morphology.

-

Application of Caged Compound: Bath-apply the MNI-caged L-glutamate in the ACSF. Allow sufficient time for the compound to equilibrate in the tissue.

-

Two-Photon Uncaging:

-

Visualize the dendrites and spines of the patched neuron using the two-photon microscope.

-

Position the laser spot at a small distance (~0.5 µm) from the head of the target dendritic spine.

-

Deliver a short laser pulse (e.g., 1-5 ms) to uncage the glutamate. The laser power should be carefully calibrated to evoke a physiological response, mimicking a miniature excitatory postsynaptic current (mEPSC).[8]

-

-

Data Acquisition: Simultaneously record the electrophysiological response (e.g., uncaging-evoked postsynaptic current, uEPSC) and any morphological changes in the spine using time-lapse imaging.

-

Control Experiments: Perform control experiments to ensure the observed effects are due to the uncaged glutamate. This includes applying the laser pulse in the absence of the caged compound or in the presence of an NMDA receptor antagonist (e.g., APV).[14]

Visualizations

NMDA Receptor Signaling Pathway

Caption: Simplified signaling pathway of NMDA receptor activation.

Experimental Workflow for Caged Compound Application

Caption: Experimental workflow for two-photon uncaging on dendritic spines.

Logical Relationship of Spatiotemporal Control

Caption: Logical flow of light-mediated spatiotemporal control.

Conclusion

Caged compounds provide a powerful and versatile toolset for the precise investigation of NMDA receptor function. By enabling the delivery of agonists and antagonists with high spatiotemporal resolution, this technology continues to advance our understanding of fundamental neurobiological processes. The careful selection of caged compounds based on their quantitative properties and the meticulous execution of experimental protocols are paramount to achieving reliable and reproducible results. This guide serves as a foundational resource for researchers embarking on the use of these sophisticated photopharmaceutical tools.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-photon glutamate uncaging: [bio-protocol.org]

- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 9. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 10. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unmasking Neuronal Circuits: A Technical Guide to Use-Dependent Block of NMDA Receptors with Caged MK-801

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of use-dependent N-methyl-D-aspartate (NMDA) receptor blockade using the photo-activatable compound, caged MK-801. This powerful technique offers precise spatiotemporal control over NMDA receptor function, enabling researchers to dissect the intricate roles of these receptors in synaptic transmission, plasticity, and neurological disorders.

The Core Principle: Activity-Dependent Blockade

The NMDA receptor, a key player in excitatory neurotransmission, is a ligand-gated ion channel with a unique voltage-dependent block by magnesium ions (Mg²⁺).[1][2] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), coupled with depolarization of the postsynaptic membrane to relieve the Mg²⁺ block.[1][2][3] This dual requirement allows the NMDA receptor to function as a "coincidence detector," linking presynaptic glutamate release with postsynaptic activity.[4]

MK-801 (dizocilpine) is a potent, non-competitive antagonist of the NMDA receptor.[5][6] Its mechanism of action is "use-dependent" or "open-channel blockade," meaning it can only access its binding site deep within the receptor's ion channel pore when the channel is in its open, conducting state.[7][8][9] Once bound, MK-801 physically obstructs the flow of ions, effectively silencing the receptor.[7][8][10][11] The blockade is practically irreversible due to a very slow off-rate, allowing for the selective inhibition of recently active NMDA receptors.[9][12]

Caged MK-801: Precision Control with Light

To overcome the limitations of systemic or bath application of MK-801, "caged" versions of the molecule have been synthesized.[13][14][15][16] A photolabile protecting group, or "cage," is chemically attached to the MK-801 molecule, rendering it biologically inactive.[17] This caged compound can be introduced into a biological system, such as a single neuron via a patch pipette, without affecting NMDA receptor function.

Upon exposure to a brief pulse of ultraviolet (UV) light, the cage undergoes photolysis, rapidly releasing the active MK-801 molecule in a defined area and at a precise time.[13][14][17] This "uncaging" allows researchers to initiate the use-dependent block of NMDA receptors with unparalleled spatiotemporal resolution, for instance, within specific dendritic compartments.[13]

Quantitative Data on MK-801 and NMDA Receptor Interaction

The interaction between MK-801 and the NMDA receptor has been extensively characterized. The following tables summarize key quantitative data from radioligand binding and electrophysiological studies.

Table 1: MK-801 Binding Affinities (Kd, Ki) and Binding Site Densities (Bmax)

| Parameter | Value | Brain Region/Preparation | Agonist/Condition | Reference |

| Kd | 6.3 nM | Rat cerebral cortical membranes | --- | [6] |

| Kd | 4.59 nM | Rat cortex membranes | --- | [18] |

| Kd | 25.99 nM | Rat cerebellum membranes | --- | [18] |

| Kd (high affinity) | 1.43 nM | Rat striatum membranes | --- | [18] |

| Kd (low affinity) | 12.15 nM | Rat striatum membranes | --- | [18] |

| Kd (calculated) | ~0.08 µM | ∆2 (GluN1/GluN2B) receptor | --- | [7] |

| Ki (for 3-iodo MK-801) | 742 ± 1.3 nM | Intact receptor | --- | [7] |

| Ki (Memantine) | 0.54 ± 0.23 µM | Human frontal cortex | [19] | |

| Ki (Amantadine) | 10.50 ± 6.10 µM | Human frontal cortex | [19] | |

| Bmax | 2.37 pmol/mg protein | Rat cerebral cortical membranes | --- | [6] |

| Bmax | 0.836 pmol/mg protein | Rat cortex membranes | --- | [18] |

| Bmax | 0.573 pmol/mg protein | Rat cerebellum membranes | --- | [18] |

| Bmax (high affinity) | 0.272 pmol/mg protein | Rat striatum membranes | --- | [18] |

| Bmax (low affinity) | 1.76 pmol/mg protein | Rat striatum membranes | --- | [18] |

Table 2: Kinetics of [³H]MK-801 Binding

| Parameter | Value | Condition | Reference |

| Association t1/2 (fast component) | ~10 min | --- | [20] |

| Association t1/2 (slow component) | ~3 hr | --- | [20] |

| Mean Binding Time (MD Simulation) | 0.78 ± 0.10 µs | Intact, open receptor | [7] |

| Recovery from Block (50%) | 10 min | 100 µM NMDA with Mg²⁺ | [12] |

| Recovery from Block (50%) | 30 min | 15 µM NMDA with Mg²⁺ | [12] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology with Caged MK-801

This protocol describes the general steps for studying use-dependent NMDA receptor block in single neurons within brain slices using caged MK-801.

Objective: To selectively block NMDA receptors in a recorded neuron following their activation and subsequent photolysis of caged MK-801.

Materials:

-

Brain slices (e.g., hippocampal or cortical) from the animal model of choice.

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.

-

Intracellular solution containing caged MK-801 (e.g., 1 mM).

-

Patch pipettes (3-5 MΩ).

-

Electrophysiology rig with an upright microscope, micromanipulators, amplifier, and data acquisition system.

-

UV light source (e.g., Xenon arc flash lamp) coupled to the microscope.

-

Pharmacological agents: NMDA, glycine, AMPA receptor antagonist (e.g., NBQX), GABAA receptor antagonist (e.g., picrotoxin or gabazine).

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) and allow them to recover in aCSF for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with aCSF. Visualize neurons using differential interference contrast (DIC) optics.

-

Whole-Cell Patching: Obtain a whole-cell patch-clamp recording from a target neuron using a pipette filled with the intracellular solution containing caged MK-801. Allow the caged compound to diffuse into the cell for a baseline period (e.g., 10-40 minutes).[14]

-

Isolation of NMDA Receptor Currents: To isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), clamp the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block.[21] Perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM NBQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin).[14]

-

Baseline Recording: Evoke synaptic NMDA receptor currents by stimulating afferent fibers with a bipolar electrode. Record a stable baseline of EPSCs.

-

Uncaging Protocol: Deliver a brief pulse of UV light (e.g., 1-2 ms) through the microscope objective, focused on the desired cellular region (e.g., the soma or a specific dendritic branch).[22]

-

Inducing Use-Dependent Block: Immediately following uncaging, continue to evoke synaptic responses. The newly released MK-801 will bind to the open NMDA receptors, causing a progressive, use-dependent decrease in the EPSC amplitude.[14]

-

Data Analysis: Quantify the rate and extent of the EPSC block. Compare the current amplitude before and after the uncaging and stimulation protocol.

Radioligand Binding Assay for MK-801

This protocol outlines the general steps for determining the binding affinity and density of MK-801 binding sites in brain tissue homogenates.

Objective: To quantify the Kd and Bmax of [³H]MK-801 binding.

Materials:

-

Brain tissue (e.g., cortex, hippocampus).

-

Homogenization buffer (e.g., 5 mM Tris-HCl, pH 7.4).[6]

-

[³H]MK-801 (radioligand).

-

Unlabeled ("cold") MK-801 for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: Incubate the membrane preparations with various concentrations of [³H]MK-801 in the presence or absence of a high concentration of unlabeled MK-801 (to determine total and non-specific binding, respectively).

-

Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites).

Visualizing the Processes: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: NMDA receptor activation, Mg²⁺ block, and use-dependent block by MK-801.

Caption: Experimental workflow for using caged MK-801 in electrophysiology.

Caption: Simplified downstream signaling cascade following NMDA receptor activation.

Conclusion and Future Directions

The use of caged MK-801 provides an invaluable tool for neuroscientists, offering a level of control that is unattainable with conventional pharmacological methods. By enabling the selective silencing of active NMDA receptors within subcellular compartments, this technique allows for the precise dissection of their role in synaptic integration, plasticity mechanisms like LTP and LTD, and information processing in neuronal microcircuits.[4][23] Future advancements may include the development of two-photon-optimized caged compounds for even greater spatial resolution and deeper tissue penetration, further expanding our ability to probe the intricate workings of the brain.[13] This approach will continue to be instrumental in developing targeted therapeutics for a host of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.[4][5]

References

- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine (Journal Article) | OSTI.GOV [osti.gov]

- 9. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]

- 11. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. nathan.instras.com [nathan.instras.com]

- 18. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biexponential kinetics of [3H]MK-801 binding: evidence for access to closed and open N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mGluR5 and NMDA Receptors Drive the Experience- and Activity-Dependent NMDA Receptor NR2B to NR2A Subunit Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabotropic NMDA receptor function is required for NMDA receptor-dependent long-term depression - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Caged MK-801 Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for caged MK-801 compounds, which are pivotal tools in neuroscience research for the spatiotemporal control of NMDA receptor activity. This document outlines the known stability profiles of these photosensitive molecules, details experimental protocols for their stability assessment, and illustrates the key signaling pathways they modulate.

Introduction to Caged MK-801 Compounds

Dizocilpine, or MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts as an open-channel blocker, binding within the receptor's ion channel to prevent the influx of Ca²⁺.[1] To control its activity with spatial and temporal precision, MK-801 has been chemically modified with photolabile protecting groups, or "cages." These caged compounds render the MK-801 molecule inactive until a flash of light of a specific wavelength cleaves the caging group, releasing the active antagonist.

Commonly used caging groups for MK-801 and other neurochemicals include nitroveratryloxycarbonyl (NVOC) and the more water-soluble triethylene glycol-substituted nitrophenyl cage.[2][3] Ruthenium-based caging groups, such as those used in RuBi-Glutamate, offer the advantage of sensitivity to visible light, which provides greater tissue penetration and reduced phototoxicity compared to UV light-sensitive cages.[4][5][6]

Stability and Storage Conditions

The stability of caged MK-801 compounds is paramount for ensuring experimental reproducibility and accurate interpretation of results. Degradation of the caged compound can lead to a premature release of MK-801, resulting in unintended NMDA receptor blockade. Stability is influenced by factors such as temperature, pH, light exposure, and the specific chemical nature of the caging group.

General Storage Recommendations

Proper storage is essential to maintain the integrity of caged MK-801 compounds. The following table summarizes the recommended storage conditions for both the parent compound, MK-801 maleate, and its caged derivatives.

| Compound | Form | Long-Term Storage | Short-Term Storage | Aqueous Solution Stability | Light Sensitivity |

| (+)-MK-801 Maleate | Crystalline Solid | ≥4 years at -20°C | Refrigerate (4°C) | Up to 1 month at 4°C; Up to 3 months at -20°C. Not recommended for more than one day. | Not specified as light-sensitive, but standard practice is to protect from light. |

| Caged MK-801 (General) | Solid | -20°C, desiccated | -20°C | Limited; prepare fresh. Some derivatives have improved water solubility. | Yes , store in the dark. |

| RuBi-caged compounds | Solid or Solution | Room temperature (in the dark) | Room temperature (in the dark) | Stable for months in physiological solution when protected from light. | Yes , store in the dark. |

Factors Affecting Stability

-

Hydrolytic Stability: Aqueous stability is a critical property for any caged compound intended for use in biological systems.[7][8] Nitrobenzyl-caged compounds, a common class, are generally stable at physiological pH.[9] However, ester bonds can be susceptible to hydrolysis. The carbamate linkage in many caged MK-801 derivatives is generally more resistant to hydrolysis than ester linkages.

-

Thermal Stability: Elevated temperatures can accelerate the degradation of caged compounds. For this reason, long-term storage at low temperatures (-20°C) is recommended for most commercially available caged MK-801 products.[10] Some caging groups, such as nitroindoline (NI) and 4-methoxy-7-nitroindoline (MNI), have been reported to offer greater thermal stability compared to α-carboxy-2-nitrobenzyl (CNB) cages.[11]

-

Photostability: By their very nature, caged compounds are sensitive to light. Exposure to ambient light, especially UV wavelengths, can lead to premature uncaging. Therefore, it is imperative to handle and store these compounds in the dark. Ruthenium-based cages are sensitive to visible light and must also be protected from light to prevent degradation.[4][5][6]

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of caged MK-801 compounds, rigorous stability testing is necessary. This typically involves subjecting the compound to stress conditions (forced degradation) and analyzing the formation of degradants over time using stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify potential degradation products and pathways.[12][13][14] This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

High-Performance Liquid Chromatography (HPLC) for Stability Testing

HPLC with UV detection is a powerful technique for separating the parent caged compound from its degradation products and the uncaged MK-801. A stability-indicating method is one that can resolve these different species, allowing for their accurate quantification.

Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient elution is often necessary to achieve optimal separation. A typical mobile phase might consist of:

-

Solvent A: Aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0)

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at a wavelength where both the caged compound and potential degradants have significant absorbance (e.g., 252 nm or determined by UV scan).

-

Sample Preparation: Dilute samples from the stability study in the initial mobile phase to an appropriate concentration.

-

Analysis: Inject a fixed volume (e.g., 20 µL) and record the chromatogram. The peak area of the caged MK-801 is used to calculate the percentage remaining over time. New peaks indicate the formation of degradation products.

Mass Spectrometry (MS) for Degradant Identification

Mass spectrometry, often coupled with HPLC (LC-MS), is used to identify the chemical structures of degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the identity of unknown peaks in the chromatogram can be elucidated.

Predicted Fragmentation of a Caged MK-801 Compound

The fragmentation pattern will depend on the specific caging group. For a generic nitrobenzyl-caged MK-801, one would expect to see characteristic fragments corresponding to the MK-801 molecule, the caging group, and various combinations resulting from the cleavage of the carbamate linker.

Functional Assays for Assessing Activity

Ultimately, the stability of a caged compound is determined by its ability to remain inactive before photolysis and to release the active molecule upon illumination. Electrophysiological techniques are the gold standard for this assessment.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.

-

Recording Setup: Use a patch-clamp amplifier and micromanipulator to obtain a whole-cell recording from a neuron.

-

Intracellular Solution: The patch pipette is filled with an internal solution containing the caged MK-801 (e.g., 1 mM).

-

Baseline Recording: Elicit NMDA receptor-mediated currents by applying glutamate or by electrical stimulation of afferent pathways. Record a stable baseline of these currents. The caged compound should not affect the baseline currents, demonstrating its inactivity.

-

Photolysis: Deliver a brief pulse of UV or visible light (depending on the caging group) through the microscope objective to a specific cellular region.

-

Post-Photolysis Recording: Continue to elicit NMDA receptor currents. A progressive, use-dependent block of the current indicates the successful release of active MK-801.

-

Stability Check: The stability of the baseline recording before photolysis over an extended period (e.g., 30-40 minutes) confirms the stability of the caged compound within the cellular environment.

NMDA Receptor Signaling Pathways

MK-801 exerts its effects by blocking the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The influx of Ca²⁺ through the NMDA receptor acts as a critical second messenger, activating a number of downstream signaling cascades. Understanding these pathways is essential for interpreting the results of experiments using caged MK-801.

NMDA Receptor Activation and Downstream Signaling

CaMKII Signaling Cascade

Conclusion

Caged MK-801 compounds are indispensable for the precise investigation of NMDA receptor function in complex biological systems. Their utility, however, is critically dependent on their stability. This guide has provided an in-depth overview of the recommended storage conditions and the factors that can influence the stability of these photosensitive molecules. By adhering to proper storage protocols and employing rigorous analytical and functional testing, researchers can ensure the integrity of their caged compounds, leading to more reliable and reproducible experimental outcomes. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for professionals in neuroscience and drug development.

References

- 1. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Caged intracellular NMDA receptor blockers for the study of subcellular ion channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 5. docs.abcam.com [docs.abcam.com]

- 6. RuBi-GABA | CAS:1028141-88-9 | Caged GABA; excitable by visible wavelength | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caged MK 801, NMDA receptor open-channel blocker (CAS 217176-91-5) | Abcam [abcam.com]

- 11. Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. scispace.com [scispace.com]

- 14. biomedres.us [biomedres.us]

principle of one-photon versus two-photon uncaging of MK801

An In-depth Technical Guide to One-Photon Versus Two-Photon Uncaging of MK801

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles, methodologies, and comparative advantages of one-photon and two-photon uncaging techniques, with a specific focus on the N-methyl-D-aspartate (NMDA) receptor antagonist, MK801 (Dizocilpine). Uncaging is a photostimulation technique that uses light to release a biologically active substance from an inert, chemically "caged" precursor, enabling precise spatiotemporal control over drug delivery.

Core Principles: One-Photon vs. Two-Photon Excitation

The fundamental difference between these two techniques lies in the physics of how the photolabile "caging" group is cleaved to release the active molecule.

One-Photon (1P) Uncaging In one-photon excitation, a single, high-energy photon (typically in the UV range) is absorbed by the caging molecule.[1][2] This absorption event elevates the molecule to an excited state, leading to the cleavage of the covalent bond and the release of the active compound.[1] While effective, this process occurs along the entire light path through the sample, creating a cone of excitation.[1][2] This leads to significant out-of-focus activation, limiting spatial resolution and increasing the risk of phototoxicity to the surrounding tissue.[1][3]

Two-Photon (2P) Uncaging Two-photon excitation is a non-linear optical process where two lower-energy photons, typically in the infrared (IR) spectrum, are absorbed nearly simultaneously to achieve the same excited state as one high-energy photon.[1][4][5][6] The probability of this simultaneous absorption is quadratically dependent on the photon density.[7] Consequently, this phenomenon is almost exclusively confined to the tiny, diffraction-limited focal point of a high-power, pulsed laser.[3][4][5] This inherent three-dimensional confinement provides subcellular spatial resolution and drastically reduces out-of-focus photobleaching and phototoxicity.[3][8] The use of longer, near-infrared wavelengths also allows for deeper penetration into scattering biological tissues like brain slices.[5][8][9]

The Target: MK801 and the NMDA Receptor Signaling Pathway

MK801 is a potent and selective non-competitive antagonist of the NMDA receptor.[10][11] The NMDA receptor is a crucial glutamate-gated ion channel that mediates excitatory neurotransmission and is fundamental to synaptic plasticity, learning, and memory.[10][12][13]

Upon activation by glutamate and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the neuron. This calcium influx acts as a critical second messenger, triggering various downstream signaling cascades. MK801 acts by entering the open channel and binding to a site within the ion pore, physically occluding it and preventing ion flow.[10][12][14] This blockade is use-dependent, meaning the channel must be open for MK801 to bind. Uncaging MK801 allows researchers to apply this blockade at precise times and locations to dissect its role in complex neuronal processes.

Figure 1: Signaling pathway of NMDA receptor activation and blockade by unthis compound.

Quantitative Data Presentation

The choice between one-photon and two-photon uncaging involves significant trade-offs in performance, complexity, and cost. The following table summarizes key quantitative parameters.

| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |

| Excitation Principle | Linear absorption of one high-energy photon | Non-linear absorption of two lower-energy photons[4][6] |

| Typical Wavelength | UV (e.g., 355 nm) | Near-Infrared (NIR) (e.g., 720-900 nm)[5][6] |

| Spatial Resolution | Lower; excitation occurs in a cone[1][2] | High; confined to the femtoliter focal volume[4][5] |

| Axial Resolution | Poor (tens of microns) | High (~1-2 microns)[15] |

| Tissue Penetration | Limited (~<200 µm) due to scattering of UV light[5] | Deeper (~up to 1 mm) as NIR light scatters less[5][9] |

| Phototoxicity | High; out-of-focus absorption damages tissue[3][8] | Low; damage is confined to the focal point[3][8] |

| Photobleaching | Occurs throughout the light cone | Confined to the focal point[3][8] |

| Required Laser | Continuous Wave (CW) UV laser or UV lamp | High-power, mode-locked pulsed laser (e.g., Ti:Sapphire)[6] |

Experimental Protocols and Methodologies

While the specific synthesis of a this compound compound is a complex chemical process, the application protocols for uncaging experiments follow a general workflow.

Figure 2: Generalized experimental workflow for an MK801 uncaging experiment.

Methodology for One-Photon Uncaging

-

Preparation: An acute brain slice or cell culture is prepared and placed in a recording chamber on a microscope stage.

-

Application: The this compound compound is added to the perfusion buffer (ACSF for brain slices) and allowed to equilibrate, diffusing throughout the tissue.

-

Light Delivery: A UV light source (e.g., a flash lamp or a 355 nm laser) is coupled to the microscope. The light is directed to the area of interest, often illuminating a wide field.[16]

-

Photolysis: A brief pulse of UV light is delivered to the sample. This uncages MK801 throughout the illuminated cone, leading to a rapid, localized increase in the concentration of the active drug.

-

Recording: The physiological effect of the MK801 blockade is recorded, typically via patch-clamp electrophysiology to measure changes in synaptic currents or membrane potential.

Methodology for Two-Photon Uncaging

-

Preparation and Application: The initial steps are identical to the one-photon method.

-

Light Delivery: The experiment is conducted on a two-photon laser-scanning microscope equipped with a femtosecond-pulsed near-infrared laser (e.g., a Ti:Sapphire laser tuned to ~720 nm for MNI-caged compounds).[17][18]

-

Photolysis: The laser is focused to a diffraction-limited spot on a specific subcellular target, such as a single dendritic spine.[17] Short trains of laser pulses (e.g., 1-5 ms) are delivered to this precise location.[17] Because of the non-linear absorption, uncaging occurs only within this femtoliter-scale volume.[6]

-

Recording: High-resolution two-photon imaging can be performed nearly simultaneously with uncaging to correlate the structural dynamics (e.g., spine morphology changes) with the functional effects measured electrophysiologically.[17]

Key Visualizations of Core Concepts

Figure 3: Jablonski diagrams comparing one-photon and two-photon energy transitions.

Figure 4: Spatial confinement of excitation in one-photon vs. two-photon uncaging.

Conclusion

Two-photon uncaging of MK801 represents a significant technological advancement over conventional one-photon methods. Its principal advantages—subcellular spatial resolution, deep tissue penetration, and markedly reduced phototoxicity—empower researchers to probe the function of the NMDA receptor in intact neural circuits with unprecedented precision.[5][8][17] This capability is crucial for investigating the molecular mechanisms of synaptic plasticity, mapping neuronal connectivity, and understanding the pathophysiology of neurological disorders where NMDA receptor function is implicated. While the instrumentation is more complex and costly, the superior spatiotemporal control offered by two-photon activation makes it an indispensable tool for modern neuroscience and targeted drug development.

References

- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. scientifica.uk.com [scientifica.uk.com]

- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.fsu.edu [bio.fsu.edu]

- 8. Two-versus one photon excitation laser scanning microscopy: Critical importance of excitation wavelength - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One vs two-photon microscopy [blog.biodock.ai]

- 10. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The NMDA-receptor antagonist, MK-801, suppresses limbic kindling and kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]

- 14. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

The Precision Tool for Unraveling Synaptic Secrets: A Technical Guide to Caged MK801